molecular formula C6H10ClF3N2O B3417805 3-(Trifluoroacetamido)pyrrolidine Hydrochloride CAS No. 115445-31-3

3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Cat. No. B3417805
M. Wt: 218.60 g/mol
InChI Key: CMZSIQCZAFAEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoroacetamido)pyrrolidine hydrochloride, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a white crystalline powder that is soluble in water and commonly used as a reagent in organic chemistry.

Scientific Research Applications

Influenza Neuraminidase Inhibitors

3-(Trifluoroacetamido)pyrrolidine hydrochloride derivatives have been utilized in designing potent inhibitors of influenza neuraminidase, an essential enzyme for the influenza virus. The compound, identified as A-192558, shows significant inhibition effects against neuraminidase, highlighting its potential in antiviral drug development (Wang et al., 2001).

Structural Analysis and Synthesis

Studies have examined the crystal structure and hydrogen bonding of derivatives of 3-(Trifluoroacetamido)pyrrolidine hydrochloride, such as 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles. These analyses provide insights into the molecular structure and potential applications in various chemical processes (Mphahlele, 2018).

Organocatalysis

This compound has been used in organocatalytic processes. For instance, (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid has catalyzed direct additions in organic synthesis, displaying high yield and selectivity (Chowdhury & Ghosh, 2009). Additionally, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was found effective in asymmetric intramolecular aldol reactions, forming bicyclo[4.3.0]nonane derivatives (Hayashi et al., 2007).

Medicinal Chemistry

In medicinal chemistry, fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which can be synthesized from 3-(Trifluoroacetamido)pyrrolidine hydrochloride derivatives, have applications in drug development and as organocatalysts (Pfund & Lequeux, 2017).

Pharmaceutical and Organic Synthesis

This compound has been used in synthesizing various derivatives with potential applications in pharmaceutical and organic synthesis. For example, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine, involving 3-(Trifluoroacetamido)pyrrolidine hydrochloride, led to the synthesis of novel compounds (Sosnovskikh et al., 2006).

properties

IUPAC Name

2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZSIQCZAFAEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375303
Record name 3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoroacetamido)pyrrolidine Hydrochloride

CAS RN

115445-31-3, 84424-06-6
Record name Acetamide, 2,2,2-trifluoro-N-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115445-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84424-06-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Reactant of Route 2
3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Citations

For This Compound
2
Citations
IM Bell, SN Gallicchio, M Abrams… - Journal of medicinal …, 2001 - ACS Publications
The synthesis, structure−activity relationships, and biological properties of a novel series of imidazole-containing inhibitors of farnesyltransferase are described. Starting from a 3-…
Number of citations: 52 pubs.acs.org
MW Rowbottom, TD Vickers, B Dyck, J Grey… - Bioorganic & medicinal …, 2006 - Elsevier
The design, synthesis, and SAR of a series of retro bis-aminopyrrolidine ureas are described. Compounds from this series exhibited potent binding affinity and functional activity at MCH-…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.